1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea
Description
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea is an organic compound that features a thiophene ring, which is a five-membered ring containing sulfur
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(2-methoxy-2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-15-5-4-12-11(14)13-7-10(16-2)9-3-6-17-8-9/h3,6,8,10H,4-5,7H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXGTGBADXYQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CSC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea typically involves the reaction of a thiophene derivative with an appropriate urea derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the urea moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the urea group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the urea moiety.
Scientific Research Applications
Synthesis Overview
The synthesis of 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea generally involves several steps:
-
Formation of an Imine Intermediate :
- Reaction of 2-methoxyethylamine with thiophene-3-carboxaldehyde under acidic conditions.
-
Reduction :
- The imine is reduced using sodium borohydride to yield the corresponding amine.
-
Urea Formation :
- The amine reacts with 4-methoxyphenethyl isocyanate to form the desired urea compound.
Chemistry
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea serves as a building block in organic synthesis. Its versatility allows researchers to develop more complex molecules, facilitating advancements in synthetic methodologies.
Biology
This compound has been investigated for its potential biological activities , including:
- Antimicrobial Properties : Studies suggest that it may exhibit activity against various microbial strains.
- Anticancer Activity : Preliminary research indicates potential efficacy in inhibiting cancer cell proliferation through specific molecular interactions.
Medicine
Due to its unique structural features, this compound is explored as a candidate for drug development. The presence of methoxy and thiophene groups may enhance binding affinity and specificity towards biological targets, influencing various biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyethyl)urea: Similar structure but with an ethoxy group instead of a methoxy group.
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxypropyl)urea: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
- IUPAC Name : 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea
- Molecular Formula : C₁₁H₁₈N₂O₃S
- Molecular Weight : 258.34 g/mol
- CAS Number : 1448071-15-5
Synthesis
The synthesis of 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea typically involves the reaction of thiophene derivatives with urea under controlled conditions. Common solvents include dichloromethane or ethanol, and catalysts may be used to enhance yield and purity.
Antimicrobial Properties
Research indicates that derivatives of thiourea, including this compound, exhibit significant antimicrobial activity. A study demonstrated that related thiourea compounds showed antibacterial effects against various strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 40 to 50 µg/mL . The following table summarizes the antibacterial activity observed in related compounds:
| Compound | Target Organism | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | E. faecalis | 40 | 29 |
| Compound B | P. aeruginosa | 50 | 24 |
| Compound C | S. typhi | 45 | 30 |
| Compound D | K. pneumoniae | 50 | 19 |
Anticancer Activity
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea has also been explored for its anticancer properties. Studies have shown that thiourea derivatives can inhibit cancer cell proliferation across various cell lines, with IC₅₀ values ranging from 3 to 20 µM . Notably, a compound structurally similar to this one exhibited selective cytotoxicity against human leukemia cell lines with an IC₅₀ value of as low as 1.50 µM .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of methoxy and thiophene groups enhances its binding affinity, potentially modulating activities such as:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
- Signal Transduction Modulation : By interacting with signaling pathways, it may affect gene expression related to cell growth and apoptosis.
Case Studies
- Antitumor Activity Evaluation : A study evaluated the efficacy of related thiourea compounds against various cancer cell lines, including non-small lung cancer and ovarian cancer. The compounds demonstrated broad-spectrum antitumor activity with significant selectivity towards certain cell types .
- Antimicrobial Testing : In a comparative study, several thiourea derivatives were tested for their antibacterial efficacy against standard strains, showing promising results that suggest potential for therapeutic applications in infectious diseases .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea to improve yield and purity?
- Methodology :
-
Stepwise coupling : Use methoxyethylamine and thiophen-3-ylmethyl isocyanate as precursors. React under anhydrous conditions in dichloromethane (DCM) with triethylamine (TEA) as a base catalyst. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
-
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .
- Key Parameters :
-
Temperature control (0–5°C during coupling to minimize side reactions).
-
Solvent selection (polar aprotic solvents enhance reactivity of urea-forming steps) .
| Synthesis Optimization Table |
|-----------------------------------|-------------------------------------|
| Parameter | Optimal Condition |
| Reaction Time | 12–16 hours |
| Catalyst | TEA (1.2 equiv) |
| Yield | 68–72% after purification |
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- NMR : ¹H and ¹³C NMR (DMSO-d6) to confirm methoxy groups (δ 3.2–3.4 ppm), thiophene protons (δ 6.8–7.2 ppm), and urea NH signals (δ 8.1–8.5 ppm) .
- FT-IR : Detect urea C=O stretch (~1650 cm⁻¹) and methoxy C-O vibrations (~1100 cm⁻¹) .
- Mass Spectrometry : ESI-MS (m/z 327.1 [M+H]⁺) for molecular weight validation .
Q. What are the critical solubility and stability considerations for this compound in biological assays?
- Methodology :
- Solubility : Test in DMSO (stock solutions at 10 mM) and dilute in PBS (pH 7.4) for in vitro assays. Low aqueous solubility (<0.1 mg/mL) necessitates surfactants like Tween-80 .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Degradation <5% under standard lab conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. negligible effects)?
- Methodology :
- Assay Standardization : Use LPS-induced RAW264.7 macrophage models for anti-inflammatory testing (IL-6, TNF-α ELISA). Compare dose-response curves (IC50) across labs .
- Structural Analog Comparison : Test derivatives (e.g., replacing thiophen-3-yl with furan) to isolate pharmacophore contributions .
- Data Analysis :
- Apply multivariate regression to correlate substituent electronic effects (Hammett σ values) with bioactivity .
Q. What experimental strategies elucidate the compound’s mechanism of action in cancer pathways?
- Methodology :
- Kinase Profiling : Screen against 50+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays. Prioritize targets with <100 nM Kd .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) in HCT-116 cells to quantify caspase-3 activation .
- Key Findings :
- Table: Select Kinase Inhibition Data |
|-----------------------|------------------|
| Kinase | Inhibition (%) |
| EGFR | 78 ± 4 |
| VEGFR2 | 65 ± 6 |
| PI3Kα | 42 ± 3 |
Q. How can computational methods guide the design of derivatives with enhanced target specificity?
- Methodology :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR: 1M17) to predict binding poses. Prioritize derivatives with ΔG < -9 kcal/mol .
- QSAR Modeling : Train models on thiophene-urea derivatives (n=30) to link logP, polar surface area, and IC50 values .
Contradiction Analysis in Literature
Q. Why do some studies report high cytotoxicity (IC50 < 10 μM) while others show no effect?
- Hypothesis Testing :
- Cell Line Variability : Test across 3+ lines (e.g., MCF-7, A549, HEK293). HEK293 (normal) may show resistance due to efflux pumps .
- Metabolic Activation : Pre-incubate with liver microsomes (CYP3A4/2D6) to assess prodrug potential .
- Resolution : P-gp inhibitor (verapamil) co-treatment restores activity in resistant lines, confirming efflux-mediated resistance .
Data-Driven Recommendations
- Prioritize Derivatives : Replace methoxyethyl with PEG-linked chains to improve solubility without losing kinase affinity .
- Troubleshooting Synthesis : Side products (e.g., dimerization) form at >20°C; strict temperature control is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
